molecular formula C10H10N2 B6204524 N-methylisoquinolin-5-amine CAS No. 1341688-75-2

N-methylisoquinolin-5-amine

Cat. No. B6204524
CAS RN: 1341688-75-2
M. Wt: 158.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methylisoquinolin-5-amine (NMIQ) is an organic compound belonging to the class of isoquinolyl amines. It is a nitrogenous base and is an important building block in the synthesis of a variety of drugs and compounds. NMIQ has a wide range of applications, including in the development of drugs, in the synthesis of new compounds, and in the production of pharmaceuticals. It is also used in the manufacturing of cosmetics, pesticides, and other products.

Scientific Research Applications

N-methylisoquinolin-5-amine is used in a wide range of scientific research applications, including in the synthesis of new drugs and compounds, in the development of pharmaceuticals, and in the manufacture of cosmetics, pesticides, and other products. It has also been used in the study of enzyme inhibitors, in the development of new catalysts, and in the synthesis of new materials.

Mechanism of Action

The mechanism of action of N-methylisoquinolin-5-amine is not fully understood. However, it is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that is responsible for the breakdown of neurotransmitters, such as serotonin and dopamine, in the brain. Inhibition of MAO by N-methylisoquinolin-5-amine results in increased levels of these neurotransmitters, which can lead to various beneficial effects.
Biochemical and Physiological Effects
N-methylisoquinolin-5-amine has been found to have a range of biochemical and physiological effects. It has been shown to have antidepressant, anxiolytic, and anti-inflammatory effects. It has also been shown to have neuroprotective and neuroregenerative effects, as well as to improve cognitive performance.

Advantages and Limitations for Lab Experiments

N-methylisoquinolin-5-amine has several advantages for lab experiments. It is relatively stable and can be easily synthesized from a variety of precursors. It is also relatively non-toxic and has a low cost. On the other hand, there are some limitations to its use in the laboratory. It is not very soluble in water and can be difficult to work with in aqueous solutions.

Future Directions

There are a number of potential future directions for the use of N-methylisoquinolin-5-amine in scientific research. These include further exploration of its mechanism of action and its potential therapeutic uses, as well as the development of more efficient and cost-effective syntheses. Additionally, further research could be done to explore its potential use in the synthesis of new drugs and compounds, and its potential applications in the development of new materials. Finally, further research could be done to explore its potential use in the development of cosmetics, pesticides, and other products.

Synthesis Methods

N-methylisoquinolin-5-amine can be synthesized by various methods, including the NaBH4 reduction of the corresponding nitro compound, the N-alkylation of the corresponding amide, and the reaction of an N-alkyl amine with an aldehyde or ketone. The most common method for the synthesis of N-methylisoquinolin-5-amine is the reaction of an N-alkyl amine with an aldehyde or ketone. This reaction produces an N-alkylated amine, which can be further reacted with a base to form N-methylisoquinolin-5-amine.

properties

{ "Design of the Synthesis Pathway": "The synthesis of N-methylisoquinolin-5-amine can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2-methylpyridine", "formaldehyde", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "methyl iodide" ], "Reaction": [ "Step 1: Condensation of 2-methylpyridine and formaldehyde in the presence of ammonium acetate to form 2-methyl-3-pyridinecarboxaldehyde", "Step 2: Reduction of 2-methyl-3-pyridinecarboxaldehyde with sodium borohydride to form 2-methyl-3-pyridinecarbinol", "Step 3: Cyclization of 2-methyl-3-pyridinecarbinol with hydrochloric acid to form N-methylisoquinolin-5-ol", "Step 4: Methylation of N-methylisoquinolin-5-ol with methyl iodide in the presence of sodium hydroxide to form N-methylisoquinolin-5-amine" ] }

CAS RN

1341688-75-2

Product Name

N-methylisoquinolin-5-amine

Molecular Formula

C10H10N2

Molecular Weight

158.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.